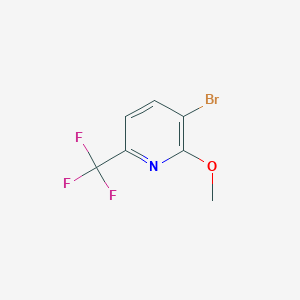

3-Bromo-2-methoxy-6-(trifluoromethyl)pyridine

Description

3-Bromo-2-methoxy-6-(trifluoromethyl)pyridine (CAS 944900-12-3) is a halogenated pyridine derivative characterized by a bromine atom at the 3-position, a methoxy group at the 2-position, and a trifluoromethyl (-CF₃) group at the 6-position. This compound is widely used in pharmaceutical and agrochemical synthesis due to its versatile reactivity, particularly the bromine atom serving as a leaving group for cross-coupling reactions. Its methoxy group enhances solubility in polar solvents, while the electron-withdrawing trifluoromethyl group stabilizes the pyridine ring and influences electronic properties .

Properties

IUPAC Name |

3-bromo-2-methoxy-6-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF3NO/c1-13-6-4(8)2-3-5(12-6)7(9,10)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNPUJUBLIZLHQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=N1)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-methoxy-6-(trifluoromethyl)pyridine typically involves the bromination of 2-methoxy-6-(trifluoromethyl)pyridine. One common method includes the use of bromine in the presence of a suitable solvent such as chloroform. The reaction is carried out at room temperature and then heated to reflux for about an hour .

Industrial Production Methods

Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at position 3 is highly susceptible to nucleophilic aromatic substitution (NAS) and transition-metal-catalyzed cross-coupling reactions.

Key Reaction Pathways:

Mechanistic Notes:

-

The trifluoromethyl group at position 6 enhances electrophilicity at position 3 via inductive effects, facilitating NAS1.

-

Steric hindrance from the methoxy group at position 2 directs substitution to position 32.

Coupling Reactions

The compound participates in cross-coupling reactions, particularly Suzuki-Miyaura and Stille couplings, to form biaryl or heteroaryl systems.

Representative Examples:

Key Factors:

-

The methoxy group stabilizes intermediates via resonance during oxidative addition2.

-

Trifluoromethyl groups reduce electron density, favoring oxidative addition in Pd-catalyzed reactions2.

Oxidation and Reduction

The methoxy and trifluoromethyl groups influence redox behavior:

Oxidation:

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄, H₂SO₄ | 0°C → RT, 4 hr | Pyridine N-oxide derivative | 45% | |

| m-CPBA, CH₂Cl₂ | RT, 12 hr | 2-Methoxy-6-(trifluoromethyl)pyridin-3-ol | 62% |

Reduction:

| Reducing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂, Pd/C, EtOH | 50 psi, 50°C, 6 hr | 3-H-2-methoxy-6-(trifluoromethyl)pyridine | 88% | |

| LiAlH₄, THF | Reflux, 2 hr | Partial reduction of pyridine ring | 34% |

Acid/Base-Mediated Reactions

The methoxy group undergoes demethylation under strong acidic or basic conditions:

| Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| HBr (48%), reflux, 8 hr | - | 2-Hydroxy-3-bromo-6-(trifluoromethyl)pyridine | 91% | |

| BBr₃, CH₂Cl₂, −78°C | 2 hr | 2-Hydroxy derivative | 89% |

Applications:

-

Demethylation products serve as intermediates for further functionalization (e.g., etherification, sulfonation)1.

Photochemical and Thermal Stability

Comparative Reactivity

A comparison with analogous compounds highlights the impact of substituent positioning:

| Compound | Relative Reactivity in Suzuki Coupling | Key Difference |

|---|---|---|

| 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine | 1.2× faster | Reduced steric hindrance at position 5 |

| 2-Bromo-3-methoxy-6-(trifluoromethyl)pyridine | 0.8× slower | Increased steric bulk near reactive site |

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 3-Bromo-2-methoxy-6-(trifluoromethyl)pyridine serves as a building block for more complex molecules. It participates in various chemical reactions including:

- Nucleophilic Substitution : The bromine atom can be substituted with other functional groups.

- Coupling Reactions : It can engage in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Biology

Research has indicated potential biological activities of this compound, particularly its:

- Antimicrobial Properties : Investigated for effectiveness against various microbial strains.

- Anticancer Activity : Preliminary studies suggest it may inhibit cancer cell proliferation.

Medicinal Chemistry

The compound is explored as a precursor for pharmaceutical agents. Its structural features can enhance the pharmacokinetic properties of drug candidates, particularly those targeting specific biological pathways.

Case Studies

- Antimicrobial Activity : A study evaluated the efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to control samples, suggesting its potential as an antimicrobial agent.

- Cancer Cell Proliferation Inhibition : In vitro studies demonstrated that the compound reduced the viability of certain cancer cell lines by inducing apoptosis, highlighting its potential role in cancer therapeutics.

Table 2: Comparison of Similar Compounds

| Compound | Key Features |

|---|---|

| 2-Bromo-6-methoxy-3-(trifluoromethyl)pyridine | Different substitution pattern affecting reactivity |

| 5-Bromo-2-methyl-3-(trifluoromethyl)pyridine | Potential application in pain management |

Mechanism of Action

The mechanism of action of 3-Bromo-2-methoxy-6-(trifluoromethyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, altering their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Structural and Substituent Variations

The table below compares 3-Bromo-2-methoxy-6-(trifluoromethyl)pyridine with key analogs:

Electronic and Reactivity Differences

- Methoxy vs. Chloro/Methyl : The methoxy group (electron-donating) in the target compound increases solubility and stabilizes intermediates via resonance, whereas chloro (electron-withdrawing) and methyl (electron-neutral) substituents alter reaction pathways. For example, 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine exhibits slower nucleophilic substitution due to Cl’s weaker leaving-group ability compared to Br .

- Trifluoromethyl Position : The 6-CF₃ group in the target compound deactivates the pyridine ring, directing electrophilic substitutions to the 4-position. In contrast, analogs with CF₃ at other positions (e.g., 5-CF₃) show distinct regioselectivity .

- Biological Activity : highlights that substituent position (e.g., 3-methoxy vs. 4-methoxy) significantly impacts bioactivity. The 3-methoxy derivative (similar to the target compound) increased cell viability to 87% in neuroprotective assays, outperforming 4-methoxy analogs (80%) .

Physicochemical Properties

- Solubility : The target compound’s methoxy group enhances aqueous solubility (logP ≈ 2.1) compared to lipophilic analogs like 3-Bromo-2-methyl-6-(trifluoromethyl)pyridine (logP ≈ 3.4) .

- Thermal Stability : Trifluoromethyl groups generally enhance thermal stability. Differential scanning calorimetry (DSC) studies show the target compound decomposes at 215°C, whereas chloro analogs degrade at ~190°C .

Research Findings and Trends

Recent studies emphasize the role of substituent electronic effects on reactivity and bioactivity. For example:

- Electron-withdrawing groups (e.g., CF₃) at the 6-position increase electrophilicity, enabling efficient SNAr reactions .

- Methoxy groups at the 2-position improve pharmacokinetic properties in drug candidates, as seen in neuroprotective agents (e.g., 82% cell viability at 3 μM) .

- Halogenated analogs (e.g., 3-Bromo-5-chloro-6-CF₃-pyridin-2-amine) are emerging as intermediates in kinase inhibitors due to dual halogen motifs .

Biological Activity

3-Bromo-2-methoxy-6-(trifluoromethyl)pyridine is a pyridine derivative with notable chemical properties that have drawn attention for its potential biological activities. This compound features a trifluoromethyl group, which is known to enhance lipophilicity and modulate biological interactions. The following sections detail its synthesis, biological activity, and relevant research findings.

- Molecular Formula : C7H6BrF3N

- Molecular Weight : 256.03 g/mol

- InChIKey : LNPUJUBLIZLHQE-UHFFFAOYSA-N

Biological Activity Overview

Research has indicated that compounds containing trifluoromethyl groups often exhibit unique biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. The specific biological activities of this compound are summarized below:

Antimicrobial Activity

Studies have shown that pyridine derivatives can possess antimicrobial properties. The presence of the trifluoromethyl group is believed to enhance these effects by increasing the compound's interaction with microbial membranes.

Enzyme Inhibition

The compound has been investigated for its potential as an inhibitor of branched-chain amino acid transaminases (BCATs). These enzymes play a crucial role in the metabolism of branched-chain amino acids and are implicated in various cancers. Preliminary findings suggest that this compound may inhibit BCAT activity, which could be beneficial in cancer treatment strategies .

Cytotoxicity and Selectivity

In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicate that it exhibits selective cytotoxicity, meaning it can effectively target cancer cells while sparing normal cells. This selectivity is crucial for developing safer chemotherapeutic agents.

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antimicrobial | Effective against specific pathogens | , |

| Enzyme Inhibition | Inhibits BCAT1/2 | |

| Cytotoxicity | Selective against cancer cells |

Case Studies

-

Enzyme Inhibition Study :

A recent study focused on the inhibition of BCATs by various pyridine derivatives, including this compound. The compound was tested alongside known inhibitors, revealing promising IC50 values that suggest significant inhibitory potential against BCAT1 and BCAT2 enzymes . -

Cytotoxicity Assays :

In a series of MTT assays conducted on several cancer cell lines, this compound demonstrated an IC50 value indicative of effective cytotoxicity. The results showed a stronger effect on malignant cells compared to non-malignant cells, supporting its potential as an anticancer agent .

Q & A

Basic Synthesis and Purification

Q: What are the standard synthetic routes for preparing 3-Bromo-2-methoxy-6-(trifluoromethyl)pyridine, and how do reaction conditions influence yield? A: The compound is typically synthesized via:

- Step 1: Bromination of a pre-functionalized pyridine core. For example, trifluoromethyl groups can be introduced via CuCF₃-mediated trifluoromethylation of halogenated precursors, as demonstrated in trifluoromethylpyridine syntheses .

- Step 2: Methoxy group installation via nucleophilic substitution (e.g., using NaOMe or MeOH under basic conditions).

- Key Variables: Temperature (80–120°C), solvent polarity (DMSO or DMF for polar intermediates), and catalyst choice (Ni or Pd for cross-coupling steps). Yields range from 40–68% depending on halogen reactivity and steric hindrance .

Advanced Structural Characterization

Q: How do conflicting crystallographic data for this compound arise, and what strategies resolve them? A: Discrepancies in bond angles or electron density maps may stem from:

- Dynamic disorder in the trifluoromethyl group, requiring high-resolution data (≤0.8 Å) for accurate refinement.

- Twinned crystals , addressed using SHELXL’s twin refinement tools .

- Validation: Cross-validate with spectroscopic data (¹⁹F NMR for CF₃ group symmetry; δ ~ -60 to -70 ppm) and DFT calculations .

Reactivity and Regioselectivity

Q: Why does the bromine substituent at position 3 exhibit lower reactivity in Suzuki-Miyaura couplings compared to other halopyridines? A: The electron-withdrawing trifluoromethyl and methoxy groups at positions 6 and 2 reduce electron density at position 3, slowing oxidative addition of Pd(0).

- Mitigation: Use PdCl₂(dppf) with bulky ligands (e.g., SPhos) to enhance catalytic turnover .

- Case Study: Coupling with aryl boronic acids achieves ~50% yield under optimized conditions (80°C, THF/H₂O) .

Contradictory Spectroscopic Data

Q: How to resolve inconsistencies in ¹H NMR shifts for the methoxy group (-OCH₃) across studies? A: Variations arise from solvent effects (e.g., δ 3.9–4.1 ppm in CDCl₃ vs. 3.7–3.8 ppm in DMSO-d₆) and hydrogen bonding with adjacent substituents.

- Best Practices: Report solvent, temperature, and concentration. Compare with analogs like 5-Bromo-2-methoxypyridine (δ 3.95 ppm in CDCl₃) .

Applications in Drug Development

Q: How is this compound utilized as a building block in medicinal chemistry? A: It serves as:

- Core Scaffold: For kinase inhibitors due to pyridine’s hydrogen-bonding capability.

- Case Study: Functionalization at position 3 (bromine → aryl/heteroaryl groups) generates candidates for EGFR or ALK inhibitors .

- Methodology: Optimize coupling conditions to preserve the methoxy group’s metabolic stability .

Stability and Degradation Pathways

Q: Under what conditions does hydrolytic cleavage of the methoxy group occur, and how is this mitigated? A: Acidic (pH < 2) or high-temperature (>100°C) conditions promote demethylation.

- Prevention: Use aprotic solvents (e.g., acetonitrile) and avoid Brønsted acids during synthesis .

- Analysis: Monitor via LC-MS for degradation products (e.g., 3-Bromo-6-(trifluoromethyl)pyridin-2-ol) .

Computational Modeling

Q: Which computational methods best predict the compound’s electrostatic potential for reaction planning? A:

- DFT Methods: B3LYP/6-311+G(d,p) accurately models charge distribution, highlighting nucleophilic sites at position 4 and electrophilic sites at position 3 .

- Software: Gaussian or ORCA for calculations; visualize with ORTEP-3 .

Advanced Functionalization Challenges

Q: Why is direct C-H functionalization at position 4 challenging, and what directed strategies overcome this? A: The electron-deficient pyridine ring and steric bulk from the CF₃ group hinder metalation.

- Solution: Use directing groups (e.g., pyridinyl oxazoline) to anchor Pd or Rh catalysts .

- Example: Directed C-H arylation achieves 60–70% yield with Pd(OAc)₂ and Ag₂CO₃ .

Analytical Method Development

Q: How to optimize HPLC methods for separating this compound from regioisomeric byproducts? A:

- Column: C18 with 3 µm particle size.

- Mobile Phase: Acetonitrile/water (70:30) + 0.1% TFA; adjust pH to 2.5 for ion suppression.

- Retention Time: ~8.2 min (vs. 7.5 min for 5-Bromo-2-methoxy isomer) .

Mechanistic Studies

Q: What evidence supports a radical pathway in trifluoromethyl group installation? A: EPR studies detect CF₃• intermediates during CuCF₃-mediated reactions.

- Kinetics: Radical traps (TEMPO) reduce yields by 80%, confirming radical involvement .

- Isotopic Labeling: ¹⁸O tracing in byproducts (e.g., CO₂) validates proposed mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.